molecular formula C23H36N2 B6125879 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine

1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine

Cat. No. B6125879
M. Wt: 340.5 g/mol
InChI Key: IVNLWENARCLAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine (4-CP-PCT) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.

Scientific Research Applications

1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine has been studied for its potential use in various scientific research fields such as neuroscience, pharmacology, and toxicology. It has been found to exhibit a unique profile of pharmacological activity, including affinity for serotonin receptors, dopamine receptors, and sigma receptors. This makes it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The exact mechanism of action of 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly at the 5-HT1A and 5-HT2A subtypes. It also exhibits affinity for sigma receptors and has been shown to modulate dopamine release in the brain. These actions may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine can induce a range of biochemical and physiological effects in the body. It has been found to increase serotonin and dopamine levels in the brain, which may contribute to its potential antidepressant and anxiolytic effects. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, it has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine is its unique profile of pharmacological activity, which makes it a promising candidate for the development of new drugs. It also has a relatively low toxicity profile, which makes it safe for use in lab experiments. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its potential therapeutic effects and mechanism of action.

Future Directions

There are several future directions for research on 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety disorders. It may also have potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Overall, 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine is a promising compound for scientific research, and further studies may lead to the development of new drugs for the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine involves the reaction of 1-cycloheptylpiperazine with 4-phenylcyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and results in the formation of 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine with high yield and purity.

properties

IUPAC Name

1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2/c1-2-7-11-22(10-6-1)24-16-18-25(19-17-24)23-14-12-21(13-15-23)20-8-4-3-5-9-20/h3-5,8-9,21-23H,1-2,6-7,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNLWENARCLAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cycloheptyl-4-(4-phenylcyclohexyl)piperazine

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